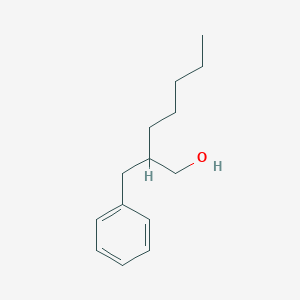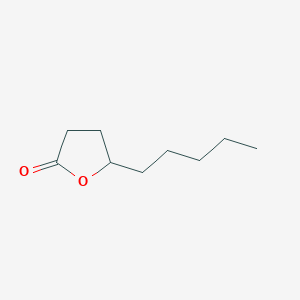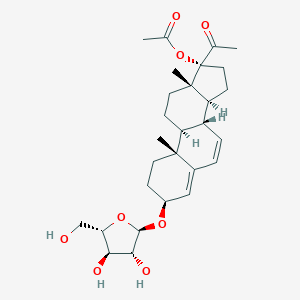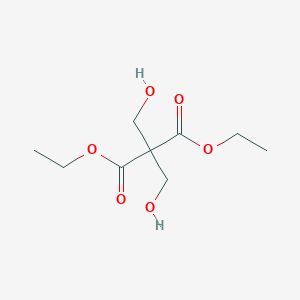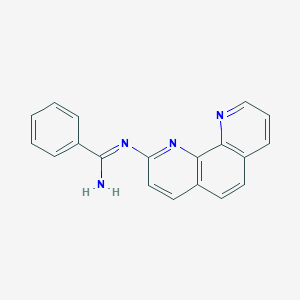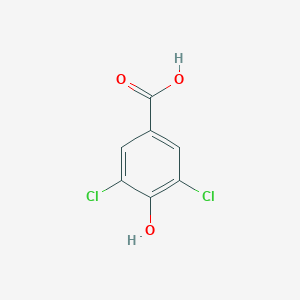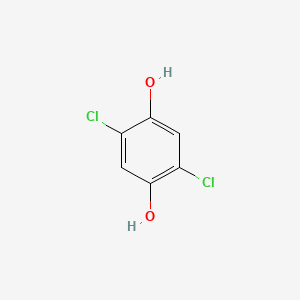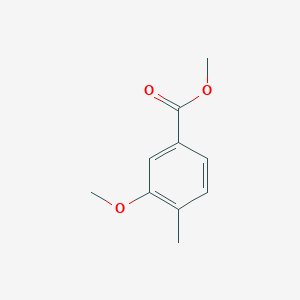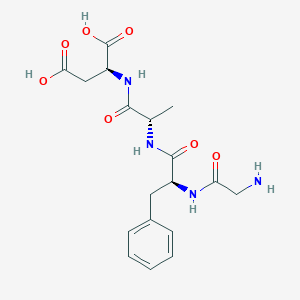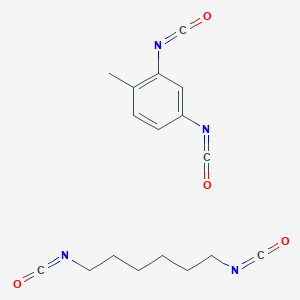
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is a complex chemical compound with the molecular formula C17H18N4O4 . This compound is a polymer formed from the reaction between benzene, 2,4-diisocyanato-1-methyl- and 1,6-diisocyanatohexane. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 2,4-diisocyanato-1-methyl- with 1,6-diisocyanatohexane. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the proper formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under precise conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. Safety measures are also in place to handle the reactive nature of the isocyanates involved .
Chemical Reactions Analysis
Types of Reactions
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the polymer, affecting its properties.
Substitution: The polymer can undergo substitution reactions where certain groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation may produce different oxidized forms of the polymer, while substitution reactions can result in polymers with different functional groups .
Scientific Research Applications
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and biocompatible coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene exerts its effects involves its interaction with various molecular targets. The isocyanate groups in the polymer can react with nucleophiles, leading to the formation of stable bonds. This reactivity is crucial for its applications in creating durable materials and coatings .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2,4-diisocyanato-1-methyl-: A precursor to the polymer.
1,6-Diisocyanatohexane: Another precursor used in the polymerization process.
Toluene diisocyanate (TDI): A similar compound used in the production of polyurethane foams and coatings.
Uniqueness
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to form stable bonds with various nucleophiles makes it highly valuable in industrial applications .
Properties
CAS No. |
128000-11-3 |
|---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChI Key |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Key on ui other cas no. |
26426-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



